molecular formula C18H21N3O5S2 B2454277 4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide CAS No. 896307-18-9

4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide

Cat. No. B2454277
CAS RN: 896307-18-9
M. Wt: 423.5
InChI Key: KXFMPWYBBZVYSR-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. The BTK pathway is essential for the survival and proliferation of B-cell malignancies, making it a promising target for cancer treatment.

Scientific Research Applications

Synthesis and Chemical Properties

4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide is a compound that can be synthesized through various chemical reactions involving morpholino groups and thiophene derivatives. The synthesis methods focus on creating compounds with potential biological activities, such as anti-inflammatory, analgesic agents, and potential inhibitors for various diseases. For instance, a novel synthesis approach involving morpholino derivatives has been developed for efficient creation of morpholin-2-one-5-carboxamide derivatives, showcasing the versatility of morpholino groups in chemical synthesis (Kim et al., 2001).

Biological Activities

The biological activities of compounds related to this compound have been explored in various studies. These compounds have shown promising results as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities. Such properties indicate the potential of these compounds in the development of new therapeutic agents. Specifically, derivatives have demonstrated high inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antitumor Activity

Moreover, certain derivatives have been evaluated for their antitumor activity, suggesting the potential use of these compounds in cancer therapy. The synthesis and evaluation of these compounds reveal their ability to inhibit the proliferation of cancer cell lines, making them candidates for further investigation in the development of cancer treatments. For instance, a study on the synthesis, crystal structure, and biological activity of a related compound demonstrated effective inhibition on cancer cell proliferation (Lu et al., 2017).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral potentials of these compounds have also been explored. Research on novel inhibitors of hepatitis B indicates that derivatives of thiophene-3-carboxamide show nanomolar inhibitory activity against HBV in vitro, showcasing their potential as antiviral agents (Ivachtchenko et al., 2019).

properties

IUPAC Name

4,5-dimethyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c1-11-12(2)27-18(15(11)16(19)22)20-17(23)13-3-5-14(6-4-13)28(24,25)21-7-9-26-10-8-21/h3-6H,7-10H2,1-2H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFMPWYBBZVYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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